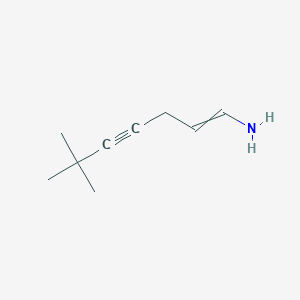
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a proline derivative with a benzyl ester group and a phenylfluorenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the proline derivative: This involves the modification of proline to introduce the 3,3-dimethyl and 4-oxo groups.
Attachment of the phenylfluorenyl group:
Esterification: The final step involves the esterification of the modified proline derivative with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the oxo group or other functional groups within the molecule.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to alcohols or amines.
Applications De Recherche Scientifique
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The phenylfluorenyl moiety may play a role in binding to hydrophobic pockets of proteins, while the proline derivative can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Methyl Ester: Similar structure but with a methyl ester group instead of a benzyl ester.
3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Ethyl Ester: Similar structure but with an ethyl ester group.
Uniqueness
The uniqueness of 3,3-Dimethyl-4-oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester lies in its specific ester group, which can influence its reactivity and interaction with biological targets. The benzyl ester group may provide distinct steric and electronic properties compared to other ester derivatives, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
benzyl 4,4-dimethyl-5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29NO3/c1-32(2)21-29(30(35)37-22-23-13-5-3-6-14-23)34(31(32)36)33(24-15-7-4-8-16-24)27-19-11-9-17-25(27)26-18-10-12-20-28(26)33/h3-20,29H,21-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNSYUNGRCXTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1=O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)


![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)









